molecular formula C50H32N6 B597328 1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benziMidazol-2-yl)- CAS No. 1315609-59-6

1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benziMidazol-2-yl)-

Cat. No.: B597328
CAS No.: 1315609-59-6
M. Wt: 716.848
InChI Key: JNKDCXPFDNDDAE-UHFFFAOYSA-N
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Description

Historical Development of Phenanthroline Chemistry

1,10-Phenanthroline emerged as a pivotal ligand in coordination chemistry following its synthesis via the Skraup reaction in the early 20th century. Initially recognized for its ability to form stable complexes with transition metals, such as the iconic ferroin ([Fe(phen)₃]²⁺), it became a cornerstone in analytical chemistry for iron quantification. The 1950s marked a turning point with the discovery of its redox-active properties, enabling applications in photochemistry and catalysis. By the late 20th century, functionalization strategies for phenanthroline’s peripheral positions (2,9; 3,8; 4,7) were established, paving the way for tailored derivatives like 4,7-diphenyl-1,10-phenanthroline. These advancements laid the groundwork for integrating benzimidazole moieties into its architecture, merging the electronic properties of both scaffolds.

Significance of Functionalized Phenanthrolines in Coordination Chemistry

Functionalization at the 2,9-positions of phenanthroline enhances steric bulk and electronic tunability, critical for modulating metal-ligand interactions. For instance, 2,9-diaryl substitutions improve stability in oxidative environments, as seen in platinum(II) complexes used in luminescent materials. The 4,7-diphenyl modification increases π-conjugation, favoring applications in optoelectronics and catalytic systems. Hybrid ligands, such as those combining phenanthroline with benzimidazole, exhibit synergistic effects: the phenanthroline core ensures strong metal binding, while benzimidazole groups introduce hydrogen-bonding sites for supramolecular assembly. Such hybrids are pivotal in designing metalloenzyme mimics and DNA-intercalating agents.

Evolution of Benzimidazole-Phenanthroline Hybrid Molecules

The fusion of benzimidazole and phenanthroline motifs began in the 1990s, driven by the need for ligands with dual functionality. Early work focused on appending benzimidazole units to phenanthroline’s 2,9-positions via amide or alkyl linkers, as exemplified by N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen). These hybrids demonstrated exceptional selectivity for actinides in nuclear waste separation. Subsequent innovations introduced 1-phenyl-1H-benzimidazol-2-yl groups at the 2,9-positions, enhancing solubility and enabling π-π stacking interactions in self-assembled complexes. Recent advances, such as 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)-1,10-phenanthroline, leverage steric hindrance to control metal coordination geometry, critical for catalytic regioselectivity.

Structural Nomenclature and Molecular Architecture

The compound 1,10-phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- (CAS: 1315609-59-6) adopts a rigid, planar architecture. Its IUPAC name reflects substitutions at four key positions:

  • 4,7-positions : Phenyl groups enhance electron delocalization.
  • 2,9-positions : 1-Phenyl-1H-benzimidazol-2-yl units introduce nitrogen donors and steric bulk.

The molecular formula (C₅₀H₃₂N₆) and weight (716.83 g/mol) underscore its complexity. X-ray crystallography reveals intramolecular hydrogen bonds between benzimidazole NH groups and phenanthroline nitrogens, stabilizing the tertiary structure. π-π interactions between phenyl and phenanthroline rings further rigidity the framework, as observed in analogous complexes. This architecture enables precise control over metal coordination sites, making the compound a versatile scaffold for catalytic and materials science applications.

Properties

IUPAC Name

4,7-diphenyl-2,9-bis(1-phenylbenzimidazol-2-yl)-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H32N6/c1-5-17-33(18-6-1)39-31-43(49-53-41-25-13-15-27-45(41)55(49)35-21-9-3-10-22-35)51-47-37(39)29-30-38-40(34-19-7-2-8-20-34)32-44(52-48(38)47)50-54-42-26-14-16-28-46(42)56(50)36-23-11-4-12-24-36/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKDCXPFDNDDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=NC7=CC=CC=C7N6C8=CC=CC=C8)C9=NC1=CC=CC=C1N9C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Condensation of o-Phenylenediamine

A patented method describes the direct synthesis of 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (bathocuproine) via the reaction of o-phenylenediamine with a diketone precursor under acidic conditions. While this approach achieves the phenanthroline core in a single step, the methyl groups at positions 2 and 9 necessitate subsequent functionalization to introduce benzimidazole units. Modifying this protocol to incorporate benzimidazole precursors in situ remains unexplored but could theoretically involve substituting methyl-containing reagents with benzimidazole-forming components.

Oxidation of Preformed Phenanthroline Derivatives

An alternative route involves the oxidation of bathocuproine using selenium dioxide (SeO₂) to yield 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline (Compound 2), a dialdehyde intermediate critical for further derivatization. This method achieved an 83% yield under optimized conditions (dioxane, 80°C, 2 hours), demonstrating the feasibility of introducing reactive aldehyde groups at positions 2 and 9. The dialdehyde’s versatility enables subsequent condensation reactions with nitrogen nucleophiles, making it a strategic starting point for benzimidazole incorporation.

Functionalization Strategies for Benzimidazole Substituents

Introducing 1-phenyl-1H-benzimidazol-2-yl groups at positions 2 and 9 requires careful selection of coupling agents and reaction conditions. Below are two plausible pathways:

Imine Formation Followed by Cyclization

The dialdehyde intermediate (Compound 2) can react with o-phenylenediamine derivatives to form bis-imine intermediates, which may undergo cyclization to benzimidazoles. For example:

  • Imine Formation : Reacting Compound 2 with 1-phenyl-1,2-diaminobenzene in toluene under reflux could yield a bis-imine derivative.

  • Cyclative Dehydration : Treating the imine with acetic acid or polyphosphoric acid at elevated temperatures (120–150°C) may promote cyclization, forming the benzimidazole rings.

This approach mirrors the synthesis of analogous phenanthroline-imine derivatives, where dialdehydes reacted with alkylamines to form Schiff bases in >70% yields. Adapting this for benzimidazoles would require optimizing solvent systems and acid catalysts to prevent premature hydrolysis.

Optimization of Critical Reaction Parameters

Successful synthesis of the target compound hinges on optimizing the following parameters:

Solvent and Temperature Effects

For imine formation, toluene and dichloromethane have been effective in similar reactions, but polar aprotic solvents like dimethylformamide (DMF) may enhance solubility of benzimidazole precursors. Elevated temperatures (80–110°C) are typically required to drive imine condensation to completion.

Catalytic Systems

Cyclization reactions benefit from Brønsted acids (e.g., HCl, acetic acid) or Lewis acids (e.g., ZnCl₂). For Suzuki couplings, palladium catalysts such as Pd(PPh₃)₄ with phosphate ligands could improve coupling efficiency.

Steric and Electronic Considerations

The bulkiness of 1-phenylbenzimidazole groups may hinder reaction kinetics. Strategies to mitigate steric effects include:

  • Using excess reagents (2.5–3.0 equivalents per aldehyde group).

  • Prolonging reaction times (24–48 hours).

  • Employing high-pressure conditions to accelerate cyclization.

Analytical Characterization and Validation

Confirming the structure of the target compound requires a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : Key signals include aromatic protons from the phenanthroline core (δ 7.4–8.4 ppm) and benzimidazole protons (δ 7.2–8.1 ppm). The absence of aldehyde protons (δ ~10 ppm) confirms complete conversion of the dialdehyde intermediate.

  • ¹³C NMR : Carbonyl carbons from the benzimidazole rings (δ 150–160 ppm) and quaternary carbons from the phenanthroline core (δ 120–140 ppm) provide structural validation.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak should correspond to the exact mass of C₅₄H₃₆N₆ (calculated [M+H]⁺ = 785.3124).

Chemical Reactions Analysis

Types of Reactions

1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions with agents such as sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and benzimidazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced phenanthroline derivatives.

    Substitution: Various substituted phenanthroline and benzimidazolyl derivatives.

Scientific Research Applications

1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benzimidazol-2-yl)- is widely used in scientific research due to its unique properties:

    Chemistry: As a ligand in coordination chemistry, forming stable complexes with metal ions.

    Biology: Used in biochemical assays to detect metal ions in biological samples.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: Employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The compound exerts its effects primarily through its ability to chelate metal ions, forming stable complexes. This chelation can inhibit metal-dependent enzymes, disrupt metal ion homeostasis, and induce oxidative stress in biological systems. The molecular targets include:

    DNA: Intercalation with DNA, affecting replication and transcription.

    Enzymes: Inhibition of metalloenzymes by chelating essential metal cofactors.

    Cellular Pathways: Induction of apoptosis through oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected 1,10-Phenanthroline Derivatives

Compound Name (CAS) Substituents Molecular Weight (g/mol) UV Peaks (nm) Thermal Stability (TGA) Key Applications
Target Compound (1447848-17-0) 4,7-diphenyl; 2,9-bis(benzimidazolyl) 869.02 319, 357 >400°C (0.5% loss) OLED host materials
4,7-Di(9H-carbazol-9-yl)-1,10-phenanthroline 4,7-di(carbazole) ~544 (estimated) Not reported High oxidative stability Redox-active materials
4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline 4,7-di(phenothiazine) ~584 (estimated) Not reported Low oxidative stability Electron acceptors
2,9-Bis[p-(formyl)phenyl]-1,10-phenanthroline (120085-99-6) 2,9-bis(formylphenyl) 388.42 Not reported Not reported COF/MOF ligands, biosensors
4-(10-(4-(1-Phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)anthracen-9-yl)benzonitrile (2186679-41-2) Anthracene-benzonitrile core 647.76 FL: 464 nm (film) Not reported Host materials (OLEDs)

Key Observations:

  • Substituent Effects: The target compound’s bis(benzimidazolyl) groups enhance electron-accepting behavior compared to carbazole (electron-rich) or phenothiazine (electron-deficient) derivatives . Formylphenyl substituents in 120085-99-6 enable covalent bonding in COFs/MOFs, contrasting with the target compound’s non-reactive benzimidazole groups .
  • Thermal Stability : The target compound outperforms most analogs, with >400°C stability , critical for high-temperature device processing .

Electrochemical Behavior

Table 2: Redox Properties of 1,10-Phenanthroline Derivatives

Compound Oxidation Potential (V) Reduction Potential (V) Stability Notes
Target Compound Not reported Not reported High thermal stability
4,7-Di(carbazolyl) +1.2 to +1.5 -2.1 to -2.3 Most oxidatively stable
4,7-Di(phenothiazinyl) +0.8 to +1.0 -1.8 to -2.0 Prone to oxidation
4,7-Di(pyrrolidinyl) +1.1 to +1.3 -2.0 to -2.2 Moderate stability

Key Findings:

  • Carbazole derivatives exhibit the highest oxidation potentials (+1.5 V), making them resistant to oxidative degradation, while phenothiazine derivatives oxidize more readily (+0.8 V) due to their electron-deficient nature .

Biological Activity

1,10-Phenanthroline, 4,7-diphenyl-2,9-bis(1-phenyl-1H-benziMidazol-2-yl)-, a complex organic compound, has garnered attention in recent years due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C50_{50}H32_{32}N6_6, with a molecular weight of approximately 784.82 g/mol. Its structure features a phenanthroline core substituted with diphenyl and benzimidazole moieties, which contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of phenanthroline exhibit significant anticancer properties. For instance, one study reported that a phenanthroline derivative showed remarkable in vitro anticancer activity against HeLa and MCF7 cell lines with IC50_{50} values of 0.80 μM and 0.43 μM respectively . The mechanism of action involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS) and cell cycle arrest at the G2/M phase .

Antimicrobial and Antiparasitic Effects

1,10-Phenanthroline derivatives have also been evaluated for their antimicrobial and antiparasitic activities. A notable example includes the evaluation of substituted diphenylphenanthroline derivatives against Plasmodium falciparum, where IC50_{50} values ranged from sub-micromolar to micromolar concentrations . These compounds were designed to overcome drug resistance mechanisms in protozoan parasites.

Interaction with Biomolecules

The interaction of 1,10-phenanthroline derivatives with biomolecules such as DNA and human serum albumin (HSA) has been investigated. Studies indicate that these compounds exhibit strong binding affinity to DNA, which may contribute to their anticancer effects . Additionally, molecular docking studies suggest that these compounds bind primarily to subdomain IIA of HSA, indicating potential for drug delivery applications .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} ValueMechanism of Action
AnticancerHeLa0.80 μMApoptosis via ROS accumulation
AnticancerMCF70.43 μMApoptosis via ROS accumulation
AntimalarialPlasmodium falciparumSub-micromolarInhibition of parasite growth
AntiparasiticLeishmania donovani2.52 - 4.50 μMDisruption of cellular functions

Case Study 1: Anticancer Activity in HeLa Cells

In a study examining the anticancer properties of a specific phenanthroline derivative, researchers treated HeLa cells with varying concentrations. The results indicated that treatment with 5 μM led to significant apoptosis characterized by increased ROS levels and G2/M phase arrest .

Case Study 2: Antimalarial Efficacy

Another study focused on the efficacy of phenanthroline derivatives against Plasmodium falciparum. The findings revealed that certain derivatives exhibited potent antimalarial activity, suggesting their potential as lead compounds for developing new antimalarial therapies .

Q & A

Q. Table 1: Example Synthesis Conditions

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or ethanolDMF improves solubility
CatalystK₂CO₃ (2 equiv)Enhances substitution rate
Temperature80–100°C (reflux)Balances kinetics/stability
Reaction Time12–24 hoursLonger time improves conversion

What methodological approaches are recommended for analyzing the electrochemical redox behavior of substituted phenanthrolines?

Answer:
Electrochemical studies require:

  • Cyclic Voltammetry (CV) : Conduct in anhydrous acetonitrile or DMF with 0.1 M TBAPF₆ as the supporting electrolyte. Scan rates of 50–200 mV/s help distinguish reversible vs. irreversible processes .
  • Controlled Potential Coulometry : Quantifies electron transfer stoichiometry, especially for multi-redox systems (e.g., phenothiazine/phenanthroline hybrids) .
  • DFT Calculations : Compare experimental redox potentials with computed HOMO/LUMO energies to validate mechanisms. Substituents like phenyl or benzimidazole groups lower LUMO levels, enhancing reduction potentials .

Key Insight : 4,7-Di(carbazolyl) derivatives exhibit oxidation peaks at +0.8 to +1.2 V (vs. Ag/AgCl), attributed to carbazole-centered processes, while benzimidazole groups introduce additional reduction waves at -1.5 V .

How do substituents on the phenanthroline core influence its coordination properties with transition metals?

Answer:
Substituents dictate ligand geometry and electronic effects:

  • Steric Effects : Bulky groups (e.g., diphenyl) hinder octahedral coordination, favoring tetrahedral or square-planar complexes. For example, 4,7-diphenyl groups reduce binding affinity for larger ions like Cd(II) but enhance selectivity for Cu(I) .
  • Electronic Tuning : Electron-withdrawing groups (e.g., trifluoroethoxy) stabilize metal-ligand charge-transfer states, critical for luminescent complexes. Benzimidazole moieties increase π-conjugation, improving photocatalytic activity in Ru(II) complexes .
  • Characterization : X-ray crystallography confirms coordination modes (e.g., bidentate vs. tridentate). IR spectroscopy identifies shifts in ν(C=N) upon metal binding (~1600–1500 cm⁻¹) .

Q. Table 2: Substituent Impact on Coordination

SubstituentPreferred Metal IonApplication Example
BenzimidazoleRu(II), Ir(III)OLED emitters
TrifluoroethoxyCu(II)Catalytic oxidation
CarbazolylCd(II)MOF-based sensors

What techniques are most effective for confirming the structural integrity of benzimidazole-functionalized phenanthroline derivatives?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H NMR identifies benzimidazole protons (δ 8.2–8.8 ppm) and phenanthroline aromatic signals (δ 7.5–9.0 ppm). NOESY confirms spatial proximity of substituents .
  • X-ray Diffraction : Resolves bond lengths (e.g., C–N in benzimidazole: ~1.33 Å) and dihedral angles between aromatic planes, critical for assessing conjugation .
  • Mass Spectrometry : HRMS with ESI+ ionization confirms molecular ions (e.g., [M+H]⁺ for C₄₀H₂₈N₆: m/z 617.2455) .
  • Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .

How should researchers address contradictions in reported redox potentials for substituted 1,10-phenanthrolines?

Answer:
Discrepancies often arise from:

  • Measurement Conditions : Variations in solvent (dielectric constant), electrolyte (ion pairing effects), or reference electrode (e.g., SCE vs. Ag/AgCl) can shift potentials by ±0.1 V. Standardize conditions using IUPAC guidelines .
  • Substituent Electronic Effects : Electron-donating groups (e.g., methyl) raise oxidation potentials, while electron-withdrawing groups (e.g., CN) lower them. Compare derivatives with identical substitution patterns .
  • Impurity Interference : Trace water or oxygen in aprotic solvents distorts CV curves. Use rigorous drying (molecular sieves) and argon purging .

Recommendation : Replicate studies using identical conditions and report detailed experimental parameters (e.g., scan rate, concentration) to enable cross-study validation .

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